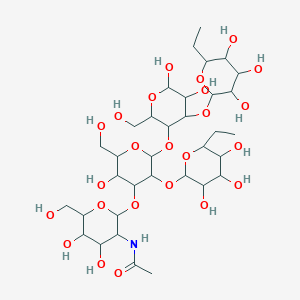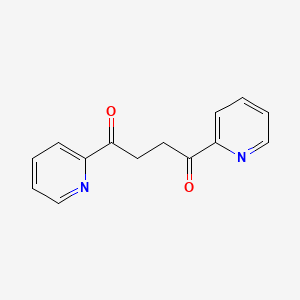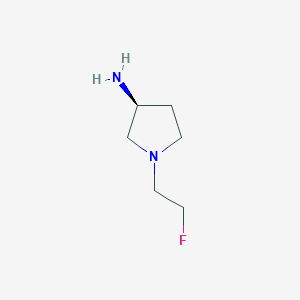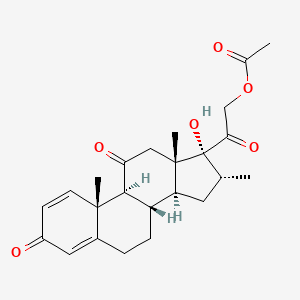
3-beta-Glucosylcellotriose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-beta-Glucosylcellotriose is an organic compound belonging to the class of oligosaccharides. It is composed of glucose units linked together in a specific arrangement. This compound is found in various biological systems and has significant importance in both scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-Glucosylcellotriose typically involves the enzymatic hydrolysis of cellulose or other glucan polymers. Enzymes such as cellulases and glucosidases are used to break down the polymer chains into smaller oligosaccharides, including this compound . The reaction conditions often include optimal pH, temperature, and enzyme concentration to achieve efficient hydrolysis.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic hydrolysis processes. The raw materials, such as cellulose from plant biomass, are subjected to enzymatic treatment in bioreactors. The resulting hydrolysates are then purified using techniques like chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
3-beta-Glucosylcellotriose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
3-beta-Glucosylcellotriose has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and behavior of oligosaccharides.
Biology: It is used to investigate the role of oligosaccharides in biological systems, including their interactions with proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 3-beta-Glucosylcellotriose involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-beta-Glucosylcellotriose include other oligosaccharides such as:
Cellobiose: A disaccharide composed of two glucose units.
Cellotriose: A trisaccharide composed of three glucose units.
Cellotetraose: A tetrasaccharide composed of four glucose units.
Uniqueness
This compound is unique due to its specific arrangement of glucose units and its distinct chemical properties. This uniqueness makes it valuable for various scientific and industrial applications, distinguishing it from other similar oligosaccharides .
Properties
CAS No. |
58484-04-1 |
|---|---|
Molecular Formula |
C24H42O21 |
Molecular Weight |
666.6 g/mol |
IUPAC Name |
2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(29)11(31)15(35)22(40-5)45-20-10(30)6(2-26)41-24(17(20)37)44-19-8(4-28)42-23(16(36)13(19)33)43-18-7(3-27)39-21(38)14(34)12(18)32/h5-38H,1-4H2 |
InChI Key |
DRMABKCEUIQDFK-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O)O |
melting_point |
221 - 224 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)












